alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol
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Overview
Description
Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a hydroxyphenyl group, a methoxy group, and an imino group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 2-hydroxyaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the use of catalysts such as acidic or basic catalysts can further improve the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in drug design and development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol involves its ability to form stable complexes with metal ions. The imino and hydroxy groups act as donor sites, allowing the compound to chelate metal ions effectively. This chelation can inhibit the activity of metal-dependent enzymes, leading to antimicrobial and antioxidant effects. Additionally, the compound can interact with cellular components, disrupting normal cellular functions and leading to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylimine: Lacks the methoxy group, resulting in different chemical and biological properties.
6-Methoxy-2-hydroxybenzaldehyde: Lacks the imino group, making it less effective in forming metal complexes.
Schiff Bases with Different Substituents: Variations in substituents can lead to differences in reactivity, stability, and bioactivity.
Uniqueness
Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol is unique due to the presence of both hydroxy and methoxy groups, which enhance its ability to form stable metal complexes and exhibit significant bioactivity.
Properties
CAS No. |
1761-30-4 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-4-5-10(14(13)17)9-15-11-6-2-3-7-12(11)16/h2-9,16-17H,1H3 |
InChI Key |
SXGVUOBVHVIRCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
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